molecular formula C5H7NO3 B146873 N-Acryloylglycine CAS No. 24599-25-5

N-Acryloylglycine

Cat. No. B146873
CAS RN: 24599-25-5
M. Wt: 129.11 g/mol
InChI Key: LZCXCXDOGAEFQX-UHFFFAOYSA-N
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Description

N-Acryloylglycine is a vinyl monomer that contains both amido and carboxylic groups. It is a compound of interest due to its potential applications in polymer science and its biological relevance. The synthesis and polymerization of N-acryloylglycine have been explored to create high molecular weight polymers and graft copolymers, particularly on cellulose membranes . These materials have been investigated for their potential use in various applications, including the incorporation of microorganisms .

Synthesis Analysis

The synthesis of N-acryloylglycine involves the reaction of acryloyl chloride with amino acid esters in dry solvents, leading to the formation of monomers that can be polymerized to produce polymers with a broad molecular weight range . Additionally, N-acryloylglycine has been synthesized and grafted onto cellulose membranes using ceric salts, resulting in surface-modified cellulose films .

Molecular Structure Analysis

The molecular structure of N-acryloylglycine-based polymers has been characterized using various techniques such as FTIR spectroscopy and X-ray diffraction. For instance, the structure of N-myristoylglycine myristyl ester, a related compound, was determined by single-crystal X-ray diffraction, revealing a linear geometry and specific hydrogen bonding patterns that stabilize the crystal packing .

Chemical Reactions Analysis

N-Acryloylglycine can undergo radical polymerization to form polymers and copolymers with various properties. The polymerization rate and the properties of the resulting polymers can be influenced by the nature of the side chains and the presence of other functional groups . The reactivity of N-acryloylglycine in the presence of radical initiators has been demonstrated in the synthesis of vinyl polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acryloylglycine and its polymers have been extensively studied. These properties include the thermodynamic behavior of the polymers in aqueous solutions, as well as their stimuli-responsive properties when conjugated with peptides . The thermotropic phase behavior of N-acylglycine alkyl esters, which are structurally related to N-acryloylglycine, has also been investigated, showing a dependence of phase transition enthalpy and entropy on the chain length . Additionally, the complexing ability of N-acryloylglycine polymers with metal ions such as Cu2+ has been evaluated, highlighting their potential as complexing agents .

Scientific Research Applications

1. Incorporation of Microorganisms into Poly(N-acryloylglycine) Matrices

Poly(N-acryloylglycine) matrices have been designed to incorporate microorganisms like Pseudomonas species, preserving their biological activity. These matrices show properties compatible with the incorporation of biomolecules, making them useful for innovative biological applications (Ringeard et al., 2013).

2. Synthesis and Swelling Characteristics of Poly(N-acryloylglycine) Hydrogels

Poly(N-acryloylglycine)(PAcGly) hydrogels exhibit significant pH sensitivity and reversible swelling-deswelling properties. These hydrogels change in appearance and elasticity based on the composition, showing potential for various applications in pH-sensitive environments (Wang Jin-tang, 2009).

3. Properties of Poly(N-acryloylglycine) in Aqueous Solution

Studies have shown that poly(N-acryloylglycine) in aqueous solutions demonstrates varying basicity and enthalpy changes upon protonation, indicating potential for diverse applications in aqueous systems (Barbucci et al., 1989).

4. Thermoresponse of N-Ester-Substituted Polyacrylamides

N-ester-substituted polyacrylamides, including poly(N-acryloylglycine), exhibit varying lower critical solution temperatures (LCST) depending on the structure of the N-ester-substitutes. These materials are useful for applications requiring temperature-sensitive polymers (Chen et al., 2016).

5. Controlled Drug Delivery with Poly(N-acryloylglycine)-Chitosan Hydrogels

Biodegradable pH- and thermal-responsive interpenetrating polymer network hydrogels made of N-acryloylglycine and chitosan show promise in controlled drug delivery, with adjustable swelling characteristics at different temperatures and pH levels (El-Sherbiny et al., 2005).

Safety And Hazards

According to the safety data sheet, N-Acryloylglycine is to be used only for scientific research and development and not for use in humans or animals . It may form combustible dust concentrations in air .

properties

IUPAC Name

2-(prop-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7NO3/c1-2-4(7)6-3-5(8)9/h2H,1,3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCXCXDOGAEFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30602-14-3
Record name Glycine, N-(1-oxo-2-propen-1-yl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=30602-14-3
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DSSTOX Substance ID

DTXSID50865161
Record name N-Prop-2-enoylglycine
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Molecular Weight

129.11 g/mol
Source PubChem
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Physical Description

Solid
Record name N-Acryloylglycine
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Product Name

N-Acryloylglycine

CAS RN

24599-25-5
Record name Acryloylglycine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Aminopropenal acetic acid
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Record name 1-Aminopropenal acetic acid
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Record name N-Acryloylglycine
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Synthesis routes and methods I

Procedure details

100 g of 25 wt % polyacrylic acid aqueous solution and 2.5 g of N-carboxy methyl acrylamide were polymerized at 60° C. for 3 hours for partial crosslinking. Potassium hydroxide was added to neutralize the pH value to 7.0 and 40 g of T-P400(polymer of triol and propylene oxide, Union Carbide Co., U.S.A.) and 1 g of sodium 2-pyrrolidone-5-carboxylate were added. Deionized water was then added to the resultant product to adjust the solid content thereof to 35 wt %. The viscosity of the resultant solution was measured as 5500 to 6000 cps(30° C.). The resulting product was tested according to the procedures set forth in Example 1, and the test results are listed in Table 1.
Quantity
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triol
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Synthesis routes and methods II

Procedure details

100 g of 25 wt % polyacrylic acid aqueous solution (viscosity 8000-12000 cps, 30 ° C.) and 3 g of N-carboxy methyl acrylamide were polymerized at 70° C. for 3 hours for partial crosslinking. Sodium hydroxide was added to neutralize the pH value to 7.0 and 20 g of poly(ether alcohol)(GEP-2800, Dow Chemical Co., U.S.A.) and 1.5 g of sodium 2-pyrrolidone-5-carboxylate were added. Deionized water was then added to the resulting product to adjust the solid content thereof to 35 wt %. The viscosity of the resultant solution was measured as 6000 to 6500 cps(30° C.). The resulting product was tested according to the procedures as set forth in Example 1 and the test results are listed in Table 1.
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poly(ether alcohol)
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Synthesis routes and methods III

Procedure details

7.5 g (0.1 mol) mol) glycine was dissolved in 100 ml 2 N NaOH. The solution was cooled to 0° C. and 10.8 g (0.12 mol) acryloyl chloride was added dropwise over 45 minutes, while the temperature was kept below 10° C. The reaction was allowed to continue for one hour at 10° C. The reaction mixture was extracted 2 times with 50 ml tert. butyl methyl ether. The pH was adjusted to pH=3, using a concentrated hydrochloric acid solution and the reaction mixture was saturated with sodium chloride. The mixture was extracted 5 times with 100 ml n.-pentanol. The pooled n.-pentanol fractions were dried over Na2SO4 and evaporated under reduced pressure, after addition of a small fraction BHT as stabilizer. 4.2 g (32.5%) of N-acryloyl-glycine was isolated (m.p. 124-126° C.). N-acryloyl-glycine is Comparative Monomer 5 (see below).
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10.8 g
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Yield
32.5%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
317
Citations
ZF Lv, B Xu, JT Wang - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
In the crystal structure of the title compound, C5H7NO3, intermolecular hydrogen bonds, link the molecules into a three-dimensional network.
Number of citations: 2 scripts.iucr.org
S Chen, Y Zhang, K Wang, H Zhou, W Zhang - Polymer Chemistry, 2016 - pubs.rsc.org
… as shown in Scheme 2, eg, N-acryloylglycine (NAG), N-acryloylglycine methyl ester (NAGME), N-acryloylglycine ethyl ester (NAGEE) and N-acryloylglycine propyl ester (NAGPE), were …
Number of citations: 24 pubs.rsc.org
K Deng, Q Li, L Bai, Y Gou, L Dong, C Huang, S Wang… - 2011 - sid.ir
… In this study, a new injectable and glycine based pH-sensitive poly(N-acryloylglycine) hydrogel was synthesized. PNAG was synthesized by free-radical polymerization. The gelling time …
Number of citations: 14 www.sid.ir
IM El-Sherbiny, RJ Lins, EM Abdel-Bary… - European Polymer …, 2005 - Elsevier
… The IPN hydrogels were obtained in mild aqueous acid media by irradiation of solutions of N-acryloylglycine (NAGly) mixed with chitosan, in the presence of glutaraldehyde as a …
Number of citations: 155 www.sciencedirect.com
KL Deng, HB Zhong, T Tian, YB Gou… - Express Polymer …, 2010 - expresspolymlett.com
In this study, a novel pH/temperature sensitive hydrogel bead with core-shelled structure, composed of calcium alginate (Ca-alginate) and poly (N-acryloylglycine)(PAG), was prepared …
Number of citations: 43 expresspolymlett.com
N Deepuppha, S Khadsai, B Rutnakornpituk… - Journal of …, 2019 - hindawi.com
… and in vitro drug release behaviour of poly(N-acryloylglycine-chitosan) interpolymeric pH and … (N-acryloylglycine) as a drug carrier,” Iranian Polymer Journal, vol. 20, pp. 185–194, 2011. …
Number of citations: 5 www.hindawi.com
Y Zhang, S Chen, M Pang, W Zhang - Polymer Chemistry, 2016 - pubs.rsc.org
… The monomer of N-acryloylglycine (NAG) was synthesized as discussed elsewhere, 13 and the synthesis and characterization of the block copolymers can be found in the ESI† (Fig. S1, …
Number of citations: 41 pubs.rsc.org
HS Choi, JM Kim, KJ Lee… - Journal of applied polymer …, 1998 - Wiley Online Library
Submicron‐sized N‐isopropylacrylamide (NIPA)–ethyl N‐acryloylglycine (ENAG) copolymer gel particles with various compositions were prepared by precipitation polymerization in …
Number of citations: 28 onlinelibrary.wiley.com
JM Ringeard, P Griesmar, E Caplain… - Journal of Applied …, 2013 - Wiley Online Library
… -dimensional conetworks based on purely organic N-acryloylglycine (NAGly). Through its … We work on the hydrophilic nature of poly(N-acryloylglycine) by modifying the ratio between …
Number of citations: 4 onlinelibrary.wiley.com
K Deng, H Zhong, X Zheng, X Song… - Polymers for …, 2010 - Wiley Online Library
… PNIPAm and ethyl N-acryloylglycine were investigated by … carrier containing chitosan and N-acryloylglycine in the presence … The results have elucidated that both poly(N-acryloylglycine …
Number of citations: 16 onlinelibrary.wiley.com

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